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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzyl alcohol

Cat. No.: B1218528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Amino-6-nitrobenzyl alcohol (CAS No: 98451-51-5). Due to the limited availability of
directly published experimental spectra for this specific compound, this guide presents
predicted data based on the analysis of structurally similar compounds, including 2-
aminobenzyl alcohol and 2-nitrobenzyl alcohol, alongside established principles of
spectroscopic interpretation. The information herein serves as a valuable resource for the
characterization and analysis of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Amino-6-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 2-Amino-6-nitrobenzyl alcohol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (adjacent to -
~7.5-7.8 d 1H
NO2)
~6.8-7.2 t 1H Ar-H
Ar-H (adjacent to -
~6.5-6.7 d 1H
NH2)
~4.5 s 2H -CH20H
~5.0 (broad s) 2H -NH2
~3.5 (broad s) 1H -OH

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Amino-6-nitrobenzyl alcohol

Chemical Shift (6, ppm) Assighment

~150 C-NH:z

~148 C-NO2

~130 Ar-CH

~128 Ar-C (ipso, attached to -CH20H)
~118 Ar-CH

~115 Ar-CH

~60 -CH20H

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 2-Amino-6-nitrobenzyl alcohol
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

3500-3300 O-H (Alcohol) Stretching

3400-3200 N-H (Amine) Stretching

3100-3000 C-H (Aromatic) Stretching

2950-2850 C-H (Aliphatic) Stretching

1620-1580 C=C (Aromatic) Stretching

1550-1500 N-O (Nitro) Asymmetric Stretching
1365-1335 N-O (Nitro) Symmetric Stretching
1300-1200 C-N (Amine) Stretching

1200-1000 C-O (Alcohol) Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima for 2-Amino-6-nitrobenzyl alcohol

Amax (nm) Solvent Chromophore

T — TU* transitions of the nitro-
~280-300 Ethanol ) o

substituted aromatic ring

n — TT* transitions involving
~380-420 Ethanol

the nitro and amino groups

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy

1H and 3C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1218528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Approximately 5-10 mg of 2-Amino-6-nitrobenzyl alcohol is dissolved
in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used
as an internal standard (0O ppm).

e 1H NMR Acquisition: A standard proton experiment is performed. Key parameters include a
30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
The number of scans can range from 8 to 64, depending on the sample concentration.

e 13C NMR Acquisition: A proton-decoupled 13C experiment is conducted. A 30° pulse width, an
acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typically used.
Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is
generally required to achieve an adequate signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are obtained using an FT-IR spectrometer.
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 2-Amino-6-nitrobenzyl alcohol is ground with ~100 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A
background spectrum of the empty sample compartment is recorded first. The sample
spectrum is then recorded, typically over a range of 4000-400 cm~1. Data is commonly an
average of 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to yield the final IR spectrum of the compound.
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UV-Vis Spectroscopy

UV-Visible absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.

o Sample Preparation: A stock solution of 2-Amino-6-nitrobenzyl alcohol is prepared by
dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent
(e.g., ethanol) to a known concentration (typically in the range of 10~4 to 10—> M).

o Data Acquisition:

o Two quartz cuvettes are filled, one with the pure solvent (as a reference) and the other
with the sample solution.

o The spectrophotometer is set to scan a wavelength range, typically from 200 to 600 nm.

o The instrument records the absorbance of the sample solution as a function of
wavelength.

o Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The
wavelengths of maximum absorbance (Amax) are identified from the plot.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-6-nitrobenzyl alcohol.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-nitrobenzyl Alcohol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218528#2-amino-6-nitrobenzyl-alcohol-
spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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